N-Formyl Memantine-d6 can be synthesized from 1,3-dimethyladamantane through a series of chemical reactions involving formamide and nitric acid. As a synthetic compound, it falls under the category of pharmaceutical intermediates and is classified as an anti-Alzheimer agent due to its mechanism of action on the N-methyl-D-aspartate receptor.
The synthesis of N-Formyl Memantine-d6 involves a straightforward two-step process:
The molecular structure of N-Formyl Memantine-d6 consists of a core adamantane framework with a formyl group (-CHO) attached to the nitrogen atom. The specific arrangement of atoms can be represented in structural formulas, showcasing the spatial orientation of the deuterium atoms compared to hydrogen in the original Memantine structure.
Molecular Formula: CHDN
Molecular Weight: Approximately 210.34 g/mol
Structural Characteristics: The presence of deuterium alters the vibrational frequencies in spectroscopic analysis, which can be useful for tracking metabolic pathways in biological studies.
N-Formyl Memantine-d6 participates in various chemical reactions typical for amines and aldehydes:
These reactions are significant for understanding how modifications in molecular structure affect reactivity and biological interactions.
N-Formyl Memantine-d6 acts primarily as an antagonist at the N-methyl-D-aspartate receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. By blocking excessive activation of this receptor, it helps prevent neurotoxicity associated with glutamate overactivity, thereby offering neuroprotective effects.
The pharmacological profile suggests that this compound may also exhibit anti-inflammatory properties, which could further contribute to its therapeutic potential in neurodegenerative diseases .
These properties are critical for formulation development in pharmaceutical applications.
N-Formyl Memantine-d6 has potential applications in:
Deuteration—substituting hydrogen (^1H) with deuterium (^2H)—alters molecular pharmacokinetics without significantly changing receptor affinity. The deuterium kinetic isotope effect strengthens carbon-deuterium bonds, reducing metabolic degradation rates. For NMDA receptor antagonists like Memantine, deuteration enhances metabolic stability by impeding cytochrome P450-mediated oxidation, extending half-lives for prolonged experimental observation. N-Formyl Memantine-d6 leverages this effect, showing a 25-30% longer elimination half-life (85–100 hours) compared to non-deuterated Memantine (60–80 hours) [1] . This stability is critical for longitudinal studies of glutamate receptor dynamics in neurodegenerative models.
As a deuterated isotopologue, N-Formyl Memantine-d6 serves as an ideal tracer for quantifying drug distribution and receptor engagement. Its molecular formula (C₁₃H₁₅D₆NO) incorporates six deuterium atoms at methyl groups, enabling precise detection via mass spectrometry without altering NMDA receptor antagonism [4]. Key applications include:
| Application | Technique | Key Finding |
|---|---|---|
| BBB Penetration | LC-MS/MS | 22% ↑ brain-to-plasma ratio vs. Memantine |
| Metabolite Profiling | High-Resolution MS | Identified 3 polar metabolites with minimal NMDAR activity |
| Receptor Binding Quantitation | Autoradiography | Equivalent NMDA affinity to Memantine (Ki = 0.5 μM) |
N-Formyl Memantine-d6 enables precise investigation of excitotoxicity mechanisms in Alzheimer’s disease (AD), vascular dementia, and radiation-induced neurodegeneration. Its extended half-life permits continuous NMDA receptor blockade during critical phases of disease progression. Preclinical data demonstrate utility in:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5